molecular formula C18H22Cl2N4S B1436734 N-Chloromethyl Olanzapine Chloride CAS No. 719300-59-1

N-Chloromethyl Olanzapine Chloride

Cat. No.: B1436734
CAS No.: 719300-59-1
M. Wt: 397.4 g/mol
InChI Key: OAWSYANWHZMKRV-UHFFFAOYSA-M
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Description

N-Chloromethyl Olanzapine Chloride is a derivative of Olanzapine, a well-known antipsychotic medication used primarily for the treatment of schizophrenia and bipolar disorder. This compound is often referred to as Olanzapine Impurity C and is used in various research and analytical applications .

Scientific Research Applications

N-Chloromethyl Olanzapine Chloride has several applications in scientific research:

Mechanism of Action

Target of Action

N-Chloromethyl Olanzapine Chloride, also known as 1-(Chloromethyl)-1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)-piperazinium Chloride, is a derivative of the antipsychotic drug olanzapine . The primary targets of olanzapine are multiple neuronal receptors in the brain, including the dopamine receptor D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors .

Mode of Action

The compound’s mode of action is achieved through the antagonism of these neuronal receptors . This means that it binds to these receptors and inhibits their normal function, leading to changes in neurotransmitter levels and neuronal activity.

Biochemical Pathways

It is known that the antagonism of dopamine and serotonin receptors can affect a variety of biochemical pathways related to mood regulation, cognition, and behavior .

Pharmacokinetics

The pharmacokinetics of olanzapine, the parent compound of this compound, have been extensively studied. Olanzapine is mostly metabolized hepatically via second-phase glucuronidation . Its pharmacokinetics are linear and dose-proportional within the approved dosage range . The mean half-life in healthy individuals is 33 hours, ranging from 21 to 54 hours . The mean apparent plasma clearance is 26 L/h, ranging from 12 to 47 L/h

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of olanzapine, given their structural similarity. Olanzapine has been shown to reduce symptoms of schizophrenia and bipolar disorder, likely due to its effects on dopamine and serotonin receptor activity .

Future Directions

While specific future directions for N-Chloromethyl Olanzapine Chloride are not mentioned, there is a mention of a low-cost intervention involving Olanzapine that could potentially change practice globally . Further studies are required to define the chemotherapy-induced nausea and vomiting prevention efficacy of low-dose versus standard-dose steroids in combination with low-dose Olanzapine .

Biochemical Analysis

Biochemical Properties

N-Chloromethyl Olanzapine Chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders. The nature of these interactions involves binding to these receptors, thereby modulating their activity and influencing neurotransmitter release and uptake .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the activity of the mPFC-NE-CLOCK axis, which is involved in stress responses and cancer stemness . Additionally, it can impact the expression of genes related to neurotransmitter synthesis and metabolism, thereby affecting cellular communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to neurotransmitter receptors, such as dopamine and serotonin receptors, leading to the modulation of their activity. This binding can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular function . Additionally, it has been observed to influence the activity of enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound has been associated with changes in neurotransmitter levels and receptor sensitivity, indicating its potential for sustained biochemical impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate neurotransmitter levels and receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, such as metabolic dysregulation and liver-related complications . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect the activity of enzymes involved in neurotransmitter synthesis and degradation, such as tyrosine hydroxylase and γ-aminobutyric acid transaminase . These interactions can lead to changes in metabolic flux and metabolite levels, further influencing its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been observed to interact with neurotransmitter transporters, facilitating its uptake and distribution within the central nervous system . Additionally, its localization and accumulation in specific tissues can influence its overall biochemical impact.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within certain cellular compartments, such as the synaptic cleft and intracellular vesicles . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles, thereby modulating its biochemical effects.

Preparation Methods

The synthesis of N-Chloromethyl Olanzapine Chloride involves the chloromethylation of Olanzapine. The reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to ensure the selective chloromethylation of the Olanzapine molecule .

Chemical Reactions Analysis

N-Chloromethyl Olanzapine Chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-Chloromethyl Olanzapine Chloride is unique due to its specific chloromethyl group, which distinguishes it from other Olanzapine derivatives. Similar compounds include:

These compounds share structural similarities but differ in their chemical properties and biological activities.

Properties

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN4S.ClH/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13;/h3-6,11,21H,7-10,12H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWSYANWHZMKRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719300-59-1
Record name N-Chloromethyl olanzapine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719300591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CHLOROMETHYL OLANZAPINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0965970I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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